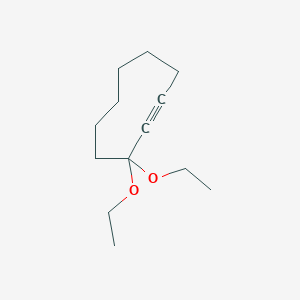
(E)-4-(2-fluorophenyl)but-3-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(2-Fluorophenyl)but-3-enoic acid, also known as 2-fluoro-3-phenylbut-2-enoic acid, is a compound belonging to the class of organic compounds known as phenylacetic acids. It is a colorless, crystalline solid that is soluble in hot water and miscible with most organic solvents. This compound has been extensively studied due to its wide range of applications in the scientific research field.
Wissenschaftliche Forschungsanwendungen
(E)-4-(2-Fluorophenyl)but-3-enoic acid has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of various pharmaceuticals, including the anticonvulsant drug lamotrigine. It has also been used in the preparation of a variety of fluorinated compounds, such as fluorinated steroids and fluorinated amino acids. Additionally, it has been used in the synthesis of various heterocyclic compounds, such as indoles and pyrroles.
Wirkmechanismus
(E)-4-(2-Fluorophenyl)but-3-enoic acid acts as a weak acid in aqueous solution. It is believed to undergo a proton transfer reaction with water, forming a hydronium ion and a (E)-4-(2-fluorophenyl)but-3-enoic acidhenylbut-2-enoate anion. The anion is then believed to undergo a condensation reaction with a second molecule of (E)-4-(2-fluorophenyl)but-3-enoic acid, forming a cyclic dimer. This dimer is believed to be the active species in the reaction.
Biochemical and Physiological Effects
(E)-4-(2-Fluorophenyl)but-3-enoic acid has been studied for its biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition is believed to be responsible for the anticonvulsant effects of lamotrigine, a drug synthesized using (E)-4-(2-fluorophenyl)but-3-enoic acid. Additionally, it has been found to inhibit the enzyme 5-alpha-reductase, which is involved in the metabolism of testosterone.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-4-(2-Fluorophenyl)but-3-enoic acid has several advantages and limitations in laboratory experiments. One of the main advantages is its relatively low cost, which makes it an attractive option for synthesis of various compounds. Additionally, it is relatively stable in solution, allowing for long-term storage. However, one of the main limitations is its low solubility in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
The potential applications of (E)-4-(2-Fluorophenyl)but-3-enoic acid are vast. One potential future direction is to explore its use in the synthesis of various heterocyclic compounds, such as indoles and pyrroles. Additionally, its use in the synthesis of fluorinated compounds could be further explored. Additionally, further research could be conducted to explore its potential as an inhibitor of various enzymes, such as acetylcholinesterase and 5-alpha-reductase. Finally, its use in the synthesis of various pharmaceuticals could be further explored.
Synthesemethoden
(E)-4-(2-Fluorophenyl)but-3-enoic acid can be synthesized through a variety of methods. One of the most common methods is the reaction of (E)-4-(2-fluorophenyl)but-3-enoic acidhenylpropanoic acid with sodium hydride in dimethylformamide. This reaction yields a mixture of (E)-4-(2-fluorophenyl)but-3-enoic acid and (Z)-4-(2-fluorophenyl)but-3-enoic acid in a ratio of 1:1. Other methods of synthesis include the reaction of (E)-4-(2-fluorophenyl)but-3-enoic acidhenylpropanoic acid with sodium borohydride in dimethylformamide, or the reaction of (E)-4-(2-fluorophenyl)but-3-enoic acidhenylpropanoic acid with lithium aluminum hydride in tetrahydrofuran.
Eigenschaften
IUPAC Name |
(E)-4-(2-fluorophenyl)but-3-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c11-9-6-2-1-4-8(9)5-3-7-10(12)13/h1-6H,7H2,(H,12,13)/b5-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEZMEORTPFVES-HWKANZROSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CCC(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/CC(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(2-fluorophenyl)but-3-enoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl (4R)-4-[(3R,5R,6R,8R,9S,10R,12S,13R,14S,17R)-3,12-diacetyloxy-6-bromo-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B180644.png)




![2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B180656.png)

![1-Oxa-9-azaspiro[5.5]undecan-5-amine](/img/structure/B180660.png)
![4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene](/img/structure/B180662.png)